molecular formula C24H38O3 B1206623 Androstenediol 3-tetrahydropyranyl ether CAS No. 5419-51-2

Androstenediol 3-tetrahydropyranyl ether

Cat. No. B1206623
CAS RN: 5419-51-2
M. Wt: 374.6 g/mol
InChI Key: OEECLXWCHUIMAU-QDWRAYMQSA-N
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Description

3beta-[(Tetrahydro-2H-pyran-2-yl)oxy]androst-5-en-17beta-ol is an androstanoid.

Scientific Research Applications

Chemical Synthesis and Catalysis

The tetrahydropyranyl (THP) group, such as that in androstenediol 3-tetrahydropyranyl ether, is widely used in organic synthesis, particularly as a protecting group for alcohols and phenols. A study by Choudary, Neeraja, and Kantam (2001) demonstrated the use of vanadyl(IV) acetate as a catalyst for the tetrahydropyranylation of alcohols, thiols, and phenols to afford corresponding THP ethers in good yields. This method is notable for its mild conditions and rapid reaction rates, marking a significant advancement in heterogeneous catalysis for the synthesis of THP ethers (Choudary, Neeraja, & Kantam, 2001).

NMR Characterization

High-field NMR studies have been conducted on steroids containing the tetrahydropyranyl ether group, like androstenediol 3-tetrahydropyranyl ether. Szendi et al. (2000) performed comprehensive NMR analyses, including COSY, TOCSY, HSQC, and HSQC-TOCSY, to fully assign both 1H and 13C resonances of such derivatives. These studies are crucial for understanding the structural and electronic characteristics of THP-protected steroids, facilitating further research and application in various scientific fields (Szendi, Forgó, Kövér, & Sweet, 2000).

Biochemical and Biomedical Applications

While the specific applications of androstenediol 3-tetrahydropyranyl ether in biochemical or biomedical research are not directly highlighted, the broader context of androstenediol and its derivatives, including THP-protected forms, has been investigated for their potential in enhancing immunity and providing protection against radiation injury. Loria et al. (2000) explored the effects of androstenediol derivatives in upregulating host immunity and increasing resistance against infections. Such studies suggest potential avenues for research into the applications of THP-protected androstenediol derivatives in immunomodulation and radioprotection (Loria, Conrad, Huff, Carter, & Ben-Nathan, 2000).

Green Chemistry and Sustainable Practices

The development of environmentally friendly and sustainable chemical processes is a critical aspect of modern research. The use of green solvents and recyclable catalysts in the synthesis and conversion of THP ethers represents a significant contribution to green chemistry. For example, Azzena et al. (2018) demonstrated the use of NH4HSO4 supported on SiO2 as a recyclable acidic catalyst for converting alcohols and phenols into THP ethers using green ethereal solvents. This approach aligns with the principles of sustainable chemistry, emphasizing the importance of developing efficient, recyclable, and environmentally benign methods for chemical synthesis (Azzena, Carraro, Modugno, Pisano, & Urtis, 2018).

properties

CAS RN

5419-51-2

Product Name

Androstenediol 3-tetrahydropyranyl ether

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C24H38O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h6,17-22,25H,3-5,7-15H2,1-2H3/t17-,18-,19-,20-,21-,22?,23-,24-/m0/s1

InChI Key

OEECLXWCHUIMAU-QDWRAYMQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C

SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)OC5CCCCO5)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)OC5CCCCO5)C

Other CAS RN

5419-51-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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